molecular formula C19H40N2S B14532904 N-Heptyl-N'-undecylthiourea CAS No. 62552-41-4

N-Heptyl-N'-undecylthiourea

Cat. No.: B14532904
CAS No.: 62552-41-4
M. Wt: 328.6 g/mol
InChI Key: AWIRFJQVCKIOHT-UHFFFAOYSA-N
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Description

N-Heptyl-N’-undecylthiourea: is an organic compound belonging to the thiourea class. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is particularly interesting due to its unique structure, which includes long alkyl chains (heptyl and undecyl groups) attached to the nitrogen atoms. These long chains can influence the compound’s physical and chemical properties, making it useful in various applications.

Properties

CAS No.

62552-41-4

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1-heptyl-3-undecylthiourea

InChI

InChI=1S/C19H40N2S/c1-3-5-7-9-10-11-12-14-16-18-21-19(22)20-17-15-13-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

AWIRFJQVCKIOHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=S)NCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-N’-undecylthiourea typically involves the reaction of heptylamine and undecylamine with thiophosgene or a similar thiocarbonyl reagent. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-NH}_2 + \text{CSCl}_2 \rightarrow \text{R-NH-CS-NH-R’} + 2\text{HCl} ] where R and R’ represent the heptyl and undecyl groups, respectively. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of N-Heptyl-N’-undecylthiourea may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Heptyl-N’-undecylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Heptylamine and undecylamine.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-Heptyl-N’-undecylthiourea has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations to enhance material properties.

Mechanism of Action

The mechanism by which N-Heptyl-N’-undecylthiourea exerts its effects is primarily through its interaction with thiol groups in proteins and enzymes. The sulfur atom in the thiourea group can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

    N-Methyl-N’-phenylthiourea: Similar structure but with different alkyl groups, leading to different physical and chemical properties.

    N,N’-Diethylthiourea: Contains shorter alkyl chains, which can influence its solubility and reactivity.

    N,N’-Diphenylthiourea: Aromatic groups instead of alkyl chains, affecting its stability and interaction with other molecules.

Uniqueness: N-Heptyl-N’-undecylthiourea is unique due to its long alkyl chains, which can enhance its hydrophobicity and influence its interaction with biological membranes and macromolecules. This makes it particularly useful in applications where such properties are desirable, such as in the development of hydrophobic coatings or in drug delivery systems.

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